molecular formula C15H14N2O4 B8752199 Ethyl 4-[(2-nitrophenyl)amino]benzoate CAS No. 138745-88-7

Ethyl 4-[(2-nitrophenyl)amino]benzoate

Cat. No.: B8752199
CAS No.: 138745-88-7
M. Wt: 286.28 g/mol
InChI Key: JSJMEIPLHVMQPA-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-nitrophenyl)amino]benzoate is a nitro-substituted aromatic ester characterized by a benzoate backbone functionalized with a 2-nitrophenylamino group at the para position. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where ethyl 4-fluoro-3-nitrobenzoate intermediates react with amines under basic conditions, followed by reduction or further functionalization steps . Its crystalline structure and electronic properties are influenced by the electron-withdrawing nitro group, which stabilizes the aromatic ring and enhances reactivity in subsequent chemical transformations. Applications span pharmaceutical intermediates, materials science (e.g., self-assembling systems), and chemical synthesis due to its versatility in forming hydrogen bonds and π-π stacking interactions .

Properties

CAS No.

138745-88-7

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

ethyl 4-(2-nitroanilino)benzoate

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(18)11-7-9-12(10-8-11)16-13-5-3-4-6-14(13)17(19)20/h3-10,16H,2H2,1H3

InChI Key

JSJMEIPLHVMQPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-[(2-nitrophenyl)amino]benzoate shares structural similarities with other ethyl benzoate derivatives, but key differences in substituents and functional groups lead to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural and Electronic Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications/Findings
This compound -NO₂ at phenylamino ortho position ~300 (estimated) High reactivity in SNAr; forms stable crystals via H-bonding and π-π stacking Intermediate in benzimidazole synthesis ; potential in self-assembly systems
Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (I) -OH at benzyl position ~285 Enhanced solubility in polar solvents; intramolecular H-bonding Structural studies reveal conformational flexibility in solution
Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II) Bulky -tBu groups; -OH at benzyl position ~430 Steric hindrance reduces reactivity; antioxidant potential Stabilizes radical species due to phenolic -OH
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ at para position ~207 Electron-donating group increases electron density; higher thermal stability Superior co-initiator in resin cements (vs. methacrylate derivatives)
Ethyl 4-(2-fluorobenzamido)benzoate -F and -CONH- linkages ~303 Fluorine enhances lipophilicity; resistant to enzymatic degradation Investigated as a bioactive scaffold in drug discovery

Key Research Findings and Data

  • Thermal Stability: Ethyl 4-(dimethylamino)benzoate exhibits a melting point of 255°C, higher than nitro-substituted analogs due to stronger intermolecular interactions .
  • Reactivity in Resins: Resins containing Ethyl 4-(dimethylamino)benzoate achieve 20–30% higher conversion rates than those with methacrylate-based initiators .
  • Crystallography: The title compound forms triclinic crystals with intermolecular H-bonding (N–H···O), unlike the monoclinic systems of hydroxylated derivatives .

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